molecular formula C14H13ClN2 B1471614 4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine CAS No. 1354754-10-1

4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine

Cat. No.: B1471614
CAS No.: 1354754-10-1
M. Wt: 244.72 g/mol
InChI Key: IEOUDFCKQDQWAP-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 2-position, and a p-tolyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the substituents.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a pharmaceutical agent or a research tool.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-cyclopropyl-6-(phenyl)pyrimidine: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    4-Chloro-2-cyclopropyl-6-(o-tolyl)pyrimidine: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

Uniqueness

4-Chloro-2-cyclopropyl-6-(p-tolyl)pyrimidine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, may confer distinct properties compared to its analogs .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(4-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c1-9-2-4-10(5-3-9)12-8-13(15)17-14(16-12)11-6-7-11/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOUDFCKQDQWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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